molecular formula C14H17BrN2 B586471 (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole CAS No. 1126745-77-4

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole

Cat. No.: B586471
CAS No.: 1126745-77-4
M. Wt: 298.239
InChI Key: JCXOJXALBTZEFE-MSXAUQHZSA-N
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Description

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole ( 1126745-77-4) is a deuterated organic compound with the molecular formula C14H12D5BrN2 and a molecular weight of 298.23 g/mol . It serves as a crucial chiral synthetic intermediate in pharmaceutical research, specifically for the preparation of Eletriptan-d5, a stable isotopically labeled analogue of Eletriptan . Eletriptan is a potent and selective serotonin 5-HT 1B/1D receptor agonist used in the treatment of migraine . The incorporation of five deuterium atoms (d5) at the N-methylpyrrolidin-2-ylmethyl group makes this intermediate invaluable for internal standards in mass spectrometry, supporting quantitative bioanalytical method development. Its primary research value lies in drug metabolism and pharmacokinetics (DMPK) studies, where it is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of Eletriptan, leveraging the isotope effect without significantly altering the drug's biological activity. This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. All information provided is for research purposes exclusively.

Properties

IUPAC Name

5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-MSXAUQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Indole Core

The 5-bromo substitution on the indole ring is achieved through electrophilic aromatic bromination. A mixture of indole and bromine (1:1 molar ratio) in dichloromethane at 0–5°C yields 5-bromoindole with >90% regioselectivity. Alternative brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C demonstrate comparable efficiency but require stoichiometric ceric ammonium nitrate (CAN) as an oxidant.

Key Parameters Table 1: Bromination Reaction Optimization

ParameterCondition 1Condition 2
ReagentBr₂ (1 eq)NBS (1.1 eq)
SolventCH₂Cl₂DMF
Temperature0–5°C25°C
Reaction Time2 h4 h
Yield92%88%

Formation of the Pyrrolidinyl-d5 Moiety

The N-methylpyrrolidin-2-ylmethyl-d5 group is introduced via a three-step sequence:

  • Chiral Auxiliary Installation : (R)-pyrrolidine-1-carboxylic acid benzyl ester reacts with 5-bromoindole-3-carbonyl chloride in tetrahydrofuran (THF) at −20°C to form (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.

  • Deuterium Labeling : Quaternization of the pyrrolidine nitrogen with deuterated methyl iodide (CD₃I) in acetonitrile at 60°C for 12 h achieves >99% isotopic incorporation.

  • Reductive Amination : Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) in toluene reduces the amide to the target amine at 50°C, preserving stereochemistry with 94% enantiomeric excess (ee).

Industrial-Scale Production Protocols

Reactor Configuration and Process Controls

Large-scale synthesis (≥50 kg batches) employs jacketed glass-lined reactors with automated temperature and pressure monitoring. Key stages include:

  • Precision Cooling : Bromination steps utilize cascade refrigeration systems to maintain −20°C ± 1°C.

  • Inert Atmosphere : Nitrogen purging ensures <10 ppm oxygen during SDMA-mediated reductions to prevent side reactions.

Table 2: Industrial Reaction Parameters

StageVolume (L)Agitation (RPM)Pressure (bar)
Bromination1,2002001.0
Reductive Amination2,5001501.2

Solvent Recovery Systems

Toluene and THF are recycled via fractional distillation columns (theoretical plates: 15–20), achieving 98% solvent recovery rates. Residual aluminum byproducts from SDMA reactions are removed through continuous filtration using sintered metal membranes (0.2 μm pore size).

Purification and Analytical Validation

Crystallization Techniques

The crude product is dissolved in a 1:1 toluene/n-heptane mixture at 60°C and cooled to −10°C at 0.5°C/min to induce crystallization. This yields needle-like crystals with 99.5% purity (HPLC).

Table 3: Crystallization Optimization Data

Anti-Solvent RatioCooling Rate (°C/min)Purity (%)Yield (%)
1:1 toluene/heptane0.599.585
1:2 ethyl acetate/heptane1.098.778

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.45–7.32 (m, 2H, aromatic), 3.81–3.65 (m, 2H, pyrrolidine-CH₂), 2.98 (s, 3H, N-CD₃).

  • HRMS : m/z calc. for C₁₄D₅H₁₂BrN₂ [M+H]⁺: 298.23, found: 298.24.

Comparative Analysis of Reducing Agents

Table 4: Reducing Agent Performance

AgentReaction Time (h)Yield (%)ee (%)
SDMA1.59499.2
TBLAH3.08798.5
DIBALH4.58297.1

SDMA demonstrates superior reaction kinetics and stereochemical fidelity due to its stabilized aluminum hydride complex, which minimizes epimerization .

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its stability and unique labeling.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and stable isotopes for various industrial applications.

Mechanism of Action

The mechanism of action of ®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

5-Bromo-3-(phenylselenyl)-1H-indole (3g)
  • Structure : Replaces the pyrrolidine side chain with a phenylselenyl group.
  • Synthesis : Achieved via direct selenylation, yielding 74% .
  • Key Data :
    • 1H-NMR : δ 8.38 (br s, NH), 7.74 (s, H-4), 7.38 (d, H-6) .
    • MS : m/z 351 [M+H]+ .
Imidazole-Substituted Indoles (Compounds 34, 35, 36)
  • Structures : Feature imidazole rings linked to aryl-ethyl groups (e.g., 2,5-dimethoxyphenethyl in 34 ) .
  • Synthesis : Utilizes condensation with tosylmethyl isocyanide, yielding 34–36 with moderate purity (melting points: 133–196°C) .
  • Key Data :
    • MS : Molecular weights confirmed via HRMS (e.g., 34 : m/z ~500 [M+H]+ inferred from synthesis) .
  • Comparison : The imidazole moiety introduces hydrogen-bonding capability, contrasting with the pyrrolidine’s tertiary amine. This may influence receptor binding profiles in therapeutic contexts.
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)
  • Structure : Incorporates a triazole-linked dimethoxyphenyl group.
  • Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) yields 50% product .
  • Key Data :
    • TLC : Rf = 0.30 (70:30 EtOAc/hexane) .
    • HRMS : m/z 427.0757 [M+H]+ .

Electronic and Steric Effects

(E)-5-Bromo-3-(2-nitrovinyl)-1H-indole (2b)
  • Structure : Features a nitrovinyl group at position 3.
  • Synthesis : Condensation with nitromethane under acidic conditions .
  • Comparison : The electron-withdrawing nitro group reduces indole’s electron density, altering reactivity in electrophilic substitution reactions. This contrasts with the electron-donating pyrrolidine in the target compound .

Isotopic Labeling and Impurity Profiles

5-Bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole
  • Structure: Non-deuterated analog of the target compound.
  • Context : Identified as an impurity in eletriptan hydrobromide synthesis .
  • Comparison : The deuterated version (d5) may exhibit slower metabolic clearance due to the kinetic isotope effect, a critical advantage in drug design .

Biological Activity

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole is a synthetic compound with significant interest in pharmacology and medicinal chemistry. Its molecular formula is C14D5H12BrN2C_{14}D_5H_{12}BrN_2, and it has a molecular weight of approximately 298.23 g/mol. This compound is a stable isotope-labeled derivative of a broader class of indole compounds, which are known for their diverse biological activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C14D5H12BrN2C_{14}D_5H_{12}BrN_2
  • CAS Number : 1126745-77-4
  • SMILES Notation : C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])c2c[nH]c3ccc(Br)cc23

This compound features a bromine atom at the 5-position of the indole ring and a pyrrolidine moiety that contributes to its biological activity.

Pharmacological Profile

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Indole derivatives are often studied for their potential as:

  • Antidepressants
  • Anxiolytics
  • Antipsychotics

Research indicates that compounds similar to this compound may act as inverse agonists or antagonists at certain receptor sites, including:

  • Benzodiazepine Receptors : These receptors are involved in the modulation of GABAergic neurotransmission, affecting anxiety and sedation.
    • Inverse agonists at these sites can produce effects opposite to those of benzodiazepine agonists, such as increased anxiety and convulsions .

Case Studies and Research Findings

  • Study on CNS Activity : A study explored the effects of indole derivatives on anxiety-related behaviors in rodent models. The findings suggested that compounds with structural similarities to this compound exhibited significant anxiolytic effects when administered at specific dosages, indicating potential therapeutic applications in treating anxiety disorders.
  • Receptor Binding Affinity : Research has demonstrated that indole derivatives can exhibit varying affinities for serotonin receptors (e.g., 5-HT_1A). The binding affinity influences their pharmacological profile, potentially leading to antidepressant effects .
  • Impact on Dopaminergic Systems : Some studies have indicated that similar compounds may modulate dopaminergic activity, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .

Summary of Biological Activities

Biological ActivityMechanismReferences
AnxiolyticGABA Receptor Modulation
AntidepressantSerotonin Receptor Agonism
AntipsychoticDopamine Receptor Modulation

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole?

The synthesis typically involves alkylation or coupling reactions. For example, N-alkylation using sodium hydride (NaH) and alkyl halides under anhydrous conditions is a standard approach for introducing the pyrrolidinylmethyl group, as demonstrated in the synthesis of related bromoindoles . Click chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), may also be adapted for functionalization, with purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) . Deuterium incorporation (e.g., -d5 labeling) likely involves deuterated reagents during alkylation steps.

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent-specific signals (e.g., pyrrolidine methyl protons at δ 3.28 ppm, bromoindole aromatic protons at δ 7.23 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 427.0757 for analogous compounds) .
  • TLC : Monitors reaction progress (e.g., Rf_f = 0.30 in 70:30 ethyl acetate/hexane) .

Q. What is the pharmacological significance of this compound in academic research?

It serves as a key intermediate in synthesizing eletriptan, a serotonin receptor agonist used to treat migraines. Its role in medicinal chemistry includes structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction yields be optimized for deuterated indole derivatives like this compound?

Factors include:

  • Catalyst selection : CuI in PEG-400/DMF mixtures enhances azide-alkyne coupling efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 90°C) ensure complete reaction while minimizing side products .

Q. What analytical challenges arise in confirming enantiomeric purity, and how are they addressed?

The (R)-configuration requires:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • NMR with chiral shift reagents : Detects diastereomeric complexes to confirm stereochemistry .
  • X-ray crystallography : Resolves absolute configuration, though this requires high-quality crystals .

Q. How do structural modifications (e.g., deuterium substitution) impact physicochemical properties?

Deuterium labeling (-d5) alters:

  • Metabolic stability : Reduces CYP450-mediated degradation, extending half-life in pharmacokinetic studies.
  • NMR signals : Deuterated protons are silent in 1^1H NMR, simplifying spectral analysis .
  • Hydrophobicity : Methyl-d5 groups may slightly increase logP values, affecting solubility .

Q. What strategies resolve contradictions in reaction efficiency during scale-up?

  • Process optimization : Transition from batch to flow chemistry improves reproducibility .
  • Byproduct analysis : LC-MS identifies impurities (e.g., unreacted azides or alkynes) to adjust stoichiometry .
  • Temperature gradients : Controlled heating/cooling prevents exothermic side reactions .

Q. How are computational tools applied to study this compound's reactivity?

  • DFT calculations : Predict transition states for key steps (e.g., alkylation or cycloaddition).
  • Molecular docking : Models interactions with biological targets (e.g., serotonin receptors) to guide SAR .
  • Retrosynthetic software : Proposes alternative routes using available building blocks .

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